N-[(1,4-dioxan-2-yl)methyl]-N,4,5-trimethyl-1,3-benzothiazol-2-amine
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Overview
Description
N-[(1,4-dioxan-2-yl)methyl]-N,4,5-trimethyl-1,3-benzothiazol-2-amine is a complex organic compound characterized by the presence of a benzothiazole ring substituted with a dioxane moiety and several methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,4-dioxan-2-yl)methyl]-N,4,5-trimethyl-1,3-benzothiazol-2-amine typically involves the reaction of 1,4-dioxane with a suitable benzothiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dioxan-2-yl)methyl]-N,4,5-trimethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[(1,4-dioxan-2-yl)methyl]-N,4,5-trimethyl-1,3-benzothiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is investigated for its biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[(1,4-dioxan-2-yl)methyl]-N,4,5-trimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,4-dioxan-2-yl)methyl]-N-methylprop-2-enamide
- N-[(1,4-dioxan-2-yl)methyl]ethanamine
- N-[(1,3-dioxan-2-yl)ethyl]piperidin-4-yl
Uniqueness
N-[(1,4-dioxan-2-yl)methyl]-N,4,5-trimethyl-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern on the benzothiazole ring and the presence of the dioxane moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H20N2O2S |
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Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-N,4,5-trimethyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C15H20N2O2S/c1-10-4-5-13-14(11(10)2)16-15(20-13)17(3)8-12-9-18-6-7-19-12/h4-5,12H,6-9H2,1-3H3 |
InChI Key |
NBEHSURYNOBKCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(C)CC3COCCO3)C |
Origin of Product |
United States |
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